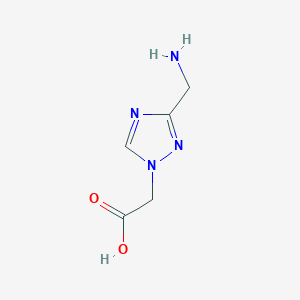
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of a triazole derivative with an appropriate aminomethylating agent. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions to form the aminomethylated triazole. This intermediate can then be reacted with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).
Applications De Recherche Scientifique
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole ring.
3-Aminomethyl-1H-1,2,4-triazole: A closely related compound with similar reactivity.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: A compound with a similar structure but lacking the aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both the aminomethyl group and the triazole ring. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The compound’s ability to form coordination complexes and participate in hydrogen bonding makes it particularly valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H8N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,1-2,6H2,(H,10,11) |
Clé InChI |
KPIFENQZPMDLOV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


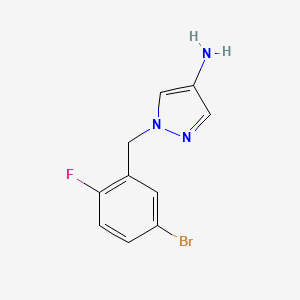
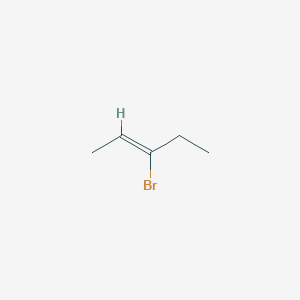
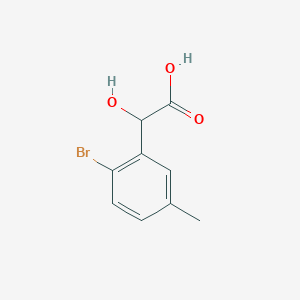
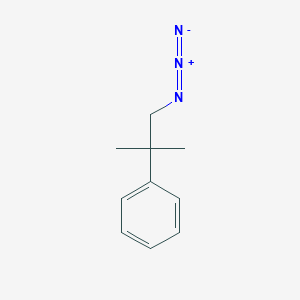
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
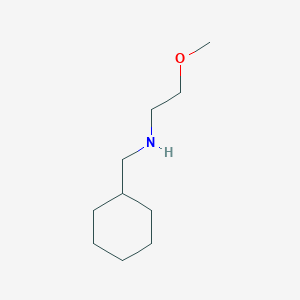
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)

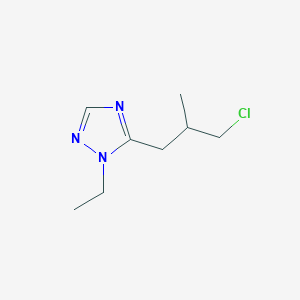
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
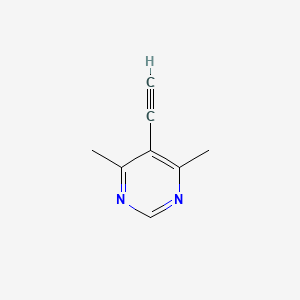
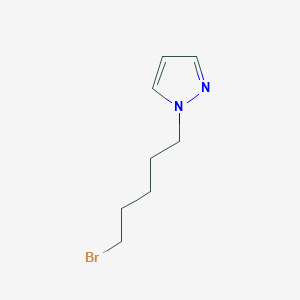
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
